

Ecopipam Clinical Trial Design in Tourette Syndrome: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the clinical trial design and protocols for the investigation of **Ecopipam** in the treatment of Tourette syndrome. The information is compiled from publicly available data on Phase 2 and Phase 3 clinical trials, with a focus on the methodologies and quantitative outcomes observed.

Introduction to Ecopipam and its Mechanism of Action

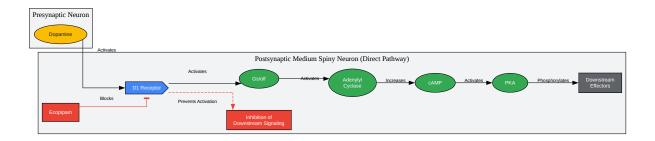
Ecopipam is a first-in-class selective dopamine D1 receptor antagonist. Its mechanism of action is distinct from currently approved medications for Tourette syndrome, which primarily target the D2 dopamine receptor. The pathophysiology of Tourette syndrome is thought to involve a hyperdopaminergic state within the basal ganglia, a key brain region for motor control. By selectively blocking D1 receptors, **Ecopipam** aims to modulate the "direct pathway" of the basal ganglia circuitry, which is believed to be overactive in individuals with Tourette syndrome, thereby reducing the frequency and severity of tics.[1][2]

Signaling Pathway of Dopamine D1 Receptor Antagonism

Dopamine D1 receptor signaling in the striatum, a core component of the basal ganglia, plays a crucial role in motor control. In the direct pathway, D1 receptor activation by dopamine typically



leads to a cascade of intracellular events that facilitate movement. **Ecopipam**, as a D1 antagonist, competitively binds to these receptors without activating them, thus inhibiting this downstream signaling. This is hypothesized to dampen the excessive signaling that contributes to the generation of tics in Tourette syndrome.[3]



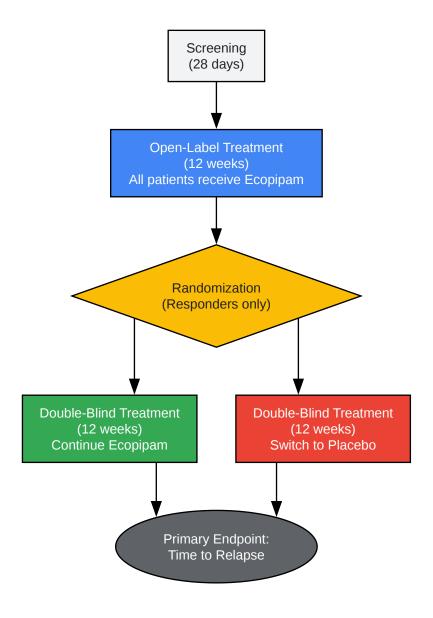
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Figure 1: Ecopipam's Mechanism of Action at the D1 Receptor.

Clinical Trial Design and Workflow

The pivotal Phase 3 clinical trial for **Ecopipam** in Tourette syndrome, known as the D1AMOND study (NCT05615220), employed a randomized withdrawal design. This design is particularly useful for assessing the maintenance of efficacy of a treatment.[4][5]





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Figure 2: Phase 3 Randomized Withdrawal Trial Workflow.

Experimental ProtocolsPatient Population and Eligibility Criteria

The clinical trials for **Ecopipam** in Tourette syndrome included pediatric and adult participants. The key inclusion and exclusion criteria for the Phase 3 D1AMOND study are summarized below.

Table 1: Inclusion and Exclusion Criteria for the Phase 3 D1AMOND Study



Inclusion Criteria	Exclusion Criteria
Age ≥ 6 years	Previous exposure to Ecopipam
Weight ≥ 18 kg (~40 lbs)	Certain mood or psychiatric disorders (e.g., dementia, bipolar disorder, schizophrenia, major depressive disorder)
Diagnosis of Tourette's Disorder with both motor and vocal tics causing impairment	Unstable medical illness or clinically significant lab abnormalities
Yale Global Tic Severity Scale-Revised (YGTSS-R) Total Tic Score ≥ 20 at baseline	Risk of suicide
No medications for motor or vocal tics for at least 14 days prior to baseline	Pregnancy or lactation
For sexually active participants, agreement to use effective contraception during the study and for 30 days after the last dose	Moderate to severe renal insufficiency
Hepatic insufficiency	
Positive urine drug screen	-
Unstable doses of medications for anxiety, depression, or ADHD	
Use of certain medications that could lead to drug interactions	-
Recent behavioral therapy for tics	-

Dosing and Administration

In the Phase 3 D1AMOND study, **Ecopipam** was administered orally once daily. The protocol included a titration phase to a target dose, followed by a maintenance phase.

Open-Label Phase: All participants received **Ecopipam**, starting with a titration over 4 weeks
to a target steady-state dose of 1.8 mg/kg/day. This was followed by an 8-week open-label
maintenance phase at the target dose.



 Double-Blind Phase: Responders to the open-label treatment were randomized to either continue receiving their established dose of **Ecopipam** or switch to a matching placebo for 12 weeks.

Efficacy and Safety Assessments

The primary and secondary outcome measures in the **Ecopipam** clinical trials relied on validated rating scales for Tourette syndrome.

The YGTSS is a semi-structured, clinician-administered interview that assesses the severity of motor and vocal tics over the preceding week. It is considered the gold standard for measuring tic severity in clinical trials.

The scale is divided into several domains:

- Motor Tics: Rated on number, frequency, intensity, complexity, and interference.
- Phonic (Vocal) Tics: Rated on number, frequency, intensity, complexity, and interference.
- Overall Impairment: A global rating of the impact of tics on the individual's life.

Each of the five dimensions for both motor and phonic tics is scored from 0 (no tics) to 5 (severe tics). The Total Tic Score (TTS) is the sum of the motor and phonic tic scores, ranging from 0 to 50. The Global Severity Score is the sum of the TTS and the impairment score.

The CGI-TS-S is a clinician-rated scale that provides a global assessment of the severity of Tourette syndrome. It is a 7-point scale ranging from 1 (Normal, not at all ill) to 7 (Among the most extremely ill patients). This scale allows the clinician to integrate all available information, including patient and caregiver reports and direct observation, into a single rating of illness severity.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the Phase 3 D1AMOND study of **Ecopipam** in Tourette syndrome.

Table 2: Primary and Secondary Efficacy Endpoints in the Phase 3 D1AMOND Study



Endpoint	Ecopipam Group	Placebo Group	Hazard Ratio (95% CI)	p-value
Primary: Time to Relapse (Pediatric)	41.9% relapsed	68.1% relapsed	0.50 (0.3-0.8)	0.0084
Secondary: Time to Relapse (Pediatric & Adult)	41.2% relapsed	67.9% relapsed	0.50 (0.3-0.8)	0.0050

Table 3: Common Adverse Events in the Phase 3 D1AMOND Study

Adverse Event	Percentage of Patients
Somnolence	10.2%
Insomnia	7.4%
Anxiety	6.0%
Fatigue	5.6%
Headache	5.1%

Conclusion

The clinical trial program for **Ecopipam** in Tourette syndrome has demonstrated a statistically significant and clinically meaningful benefit in reducing tic severity and maintaining treatment effect. The novel mechanism of action as a selective D1 receptor antagonist offers a promising new therapeutic approach for individuals with Tourette syndrome. The data from the Phase 3 D1AMOND study will be pivotal in regulatory submissions for the approval of **Ecopipam**. Researchers and clinicians should be familiar with the detailed protocols and assessment measures used in these trials to accurately interpret the findings and consider the potential role of **Ecopipam** in the management of Tourette syndrome.



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